1-(Difluoromethoxy)-3-fluoro-5-iodobenzene
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Overview
Description
The compound “1-(Difluoromethoxy)-3-fluoro-5-iodobenzene” is a benzene derivative with difluoromethoxy, fluoro, and iodine substituents. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the difluoromethoxy, fluoro, and iodine substituents on the benzene ring. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing nature of the difluoromethoxy and fluoro groups, and the relatively large size and polarizability of the iodine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its polarity, potentially affecting its solubility and boiling point .Scientific Research Applications
Organometallic Chemistry and Catalysis
Fluorobenzenes, including compounds related to 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms alter the electron density of the benzene ring, affecting its interaction with metal centers. This characteristic makes these compounds useful as solvents or ligands in various chemical reactions, including C-H and C-F bond activation, which can be crucial for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
Research on fluorination techniques highlights the importance of this compound and similar compounds in the development of new fluorination methods. For example, the use of aqueous hydrofluoric acid in the presence of iodosylbenzene has been shown to be a practical and convenient approach for the fluorination of 1,3-dicarbonyl compounds, offering a pathway to obtain fluorinated products efficiently (Kitamura, Kuriki, Morshed, & Hori, 2011).
Photoredox Catalysis
The development of photoredox systems for catalytic fluoromethylation, including trifluoromethylation and difluoromethylation, showcases the relevance of fluorinated benzenes in synthetic organic chemistry. These processes enable the introduction of fluoromethyl groups to carbon-carbon multiple bonds, a key step in synthesizing compounds for pharmaceutical and agrochemical applications (Koike & Akita, 2016).
Environmental Biodegradation
Research into the biodegradation of difluorobenzenes by microbial strains such as Labrys portucalensis provides insights into the environmental impact and degradation pathways of fluorinated aromatic compounds. These studies are crucial for understanding the fate of such chemicals in the environment and developing strategies for bioremediation (Moreira, Amorim, Carvalho, & Castro, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “1-(Difluoromethoxy)-3-fluoro-5-iodobenzene” could include further studies of its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its use in the synthesis of pharmaceuticals or other biologically active compounds .
Properties
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWPLUFPWOTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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